4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
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Description
This compound is a specialty product for proteomics research . It has a molecular formula of C19H23N3O3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline ring attached to a piperidine ring, both of which are nitrogen-containing heterocycles. The quinoline ring is also substituted with a methyl group .Scientific Research Applications
Cancer Treatment Potential
- A compound structurally related to 4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid, specifically an Aurora kinase inhibitor, has shown potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Role as Transdermal Permeation Enhancers
- Esters and amides of hexanoic acid substituted with tertiary amino group in terminal position, including compounds structurally similar to this compound, have been studied for their activity as transdermal permeation enhancers (O. Farsa, P. Doležal, A. Hrabálek, 2010).
CGPR Receptor Antagonist for Migraine Treatment
- Research indicates that compounds with a similar structure, specifically acting as calcitonin gene-related peptide (CGRP) receptor antagonists, are potentially effective in treating migraines (Reginald O. Cann et al., 2012).
Potential in Alzheimer's Disease Research
- A compound analogous to this compound was synthesized as a fluorescent probe for β-amyloids, offering potential applications in Alzheimer's disease research (Huan-bao Fa et al., 2015).
Synthesis in Medicinal Chemistry
- Synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, including those structurally similar to the discussed compound, reveals their potential as 5HT1B antagonists, indicating potential medicinal applications (Carey L Horchler et al., 2007).
Antibacterial and Antimycobacterial Activities
- Research on substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, which share structural features with this compound, indicates their potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (H. Miyamoto et al., 1990).
Properties
IUPAC Name |
4-[(4-methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-17(22-9-3-2-4-10-22)21-16-6-5-14(12-15(13)16)20-18(23)7-8-19(24)25/h5-6,11-12H,2-4,7-10H2,1H3,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVIGYPBNGYGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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